3-(4-Aminobenzyl)aniline

Description

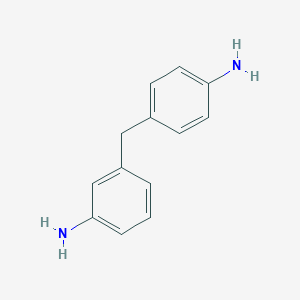

Structure

2D Structure

Properties

IUPAC Name |

3-[(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWQCROGAHMWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173054 | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19430-83-2 | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Diaminodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Aminobenzyl)aniline

This technical guide provides a comprehensive overview of a feasible synthetic protocol for 3-(4-aminobenzyl)aniline, a diamine of interest in materials science and pharmaceutical research. The described methodology is based on established chemical transformations and analogous procedures found in the scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The proposed synthetic route commences with the preparation of the intermediate, 3-(4-nitrobenzyl)aniline, followed by the reduction of the nitro group to yield the final product. This strategy is advantageous due to the ready availability of starting materials and the high efficiency of the involved reactions.

A logical workflow for this synthesis is depicted below:

Figure 1: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-nitrobenzyl)aniline

The synthesis of the nitro intermediate can be accomplished via reductive amination of 3-nitrobenzaldehyde with aniline.

Methodology:

-

To a solution of 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add aniline (1-1.2 equivalents).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

The reaction mixture is then cooled in an ice bath, and a reducing agent, such as sodium borohydride (1.5-2 equivalents), is added portion-wise.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 2: Reduction of 3-(4-nitrobenzyl)aniline to this compound

The final step involves the reduction of the nitro group of 3-(4-nitrobenzyl)aniline to the corresponding amine. A standard and effective method for this transformation is catalytic hydrogenation. An analogous procedure for the reduction of 3-(4'-nitrobenzyl)pyridine to 3-(4'-aminobenzyl)pyridine has been reported with high yield.[1]

Methodology:

-

A solution of 3-(4-nitrobenzyl)aniline (1 equivalent) in methanol is placed in a Parr apparatus.

-

A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.

-

The apparatus is purged with hydrogen gas, and the mixture is shaken under a hydrogen atmosphere.

-

The reaction progress is monitored by the cessation of hydrogen uptake, which is typically complete within 45 minutes to a few hours.[1]

-

Upon completion, the catalyst is removed by filtration through a pad of Celite or sintered glass.

-

The solvent is removed from the filtrate under reduced pressure to yield the crystalline residue of this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and hexane, to afford colorless crystals.[1]

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of diaminodiphenylmethane derivatives and related reductions, providing an expected range for the synthesis of this compound.

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) | Reference |

| 1 | Reductive Amination | Aromatic Aldehyde + Amine | NaBH4 | Methanol/Ethanol | 75-85 | >95 (after purification) | [2] |

| 2 | Nitro Group Reduction | 3-(4'-nitrobenzyl)pyridine | 5% Pd/C, H2 | Methanol | 94 | High (crystalline product) | [1] |

| Analogue | Condensation | o-chloroaniline + formaldehyde | Zeolite HY | - | 75-77 (selectivity) | - | [3][4] |

| Analogue | Reduction of Dinitrobenzophenone | 3,4'-dinitro-4-chlorobenzophenone | Metal Catalyst, H2 | - | - | 88.2 | [5] |

Safety and Handling

This compound is expected to be irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[6] The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]

- 5. CA1211469A - Process for preparation of 3,3'- or 3,4'- diaminodiphenylmethane - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Aminobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminobenzyl)aniline, also known by its synonym 3,4'-Methylenedianiline, is an aromatic amine of significant interest in various fields of chemical synthesis and material science. Its bifunctional nature, possessing two primary amine groups on different phenyl rings connected by a methylene bridge, makes it a valuable building block for the synthesis of polymers, dyes, and other specialty chemicals. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Chemical Identity and Structure

-

IUPAC Name: 3-[(4-aminophenyl)methyl]aniline

-

Synonyms: 3,4'-Methylenedianiline, 3,4'-Diaminodiphenylmethane

-

CAS Number: 19430-83-2

-

Molecular Formula: C₁₃H₁₄N₂

-

Molecular Weight: 198.26 g/mol

-

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems, including its reactivity, solubility, and potential for absorption and distribution.

| Property | Value | Reference |

| Physical State | Crystalline Solid | |

| Color | White to Light yellow to Light orange | |

| Melting Point | 77-81 °C | |

| Boiling Point | 393.8 ± 22.0 °C (Predicted) | |

| Density | 1.143 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol. Low solubility in water. | |

| pKa | 4.78 ± 0.10 (Predicted) | |

| Vapor Pressure | 2.07E-06 mmHg at 25°C | |

| Flash Point | 229.5 °C | |

| Refractive Index | 1.66 |

Experimental Protocols for Physicochemical Property Determination

The following sections detail the general experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1] For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[1]

Methodology: Capillary Method [2]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[3]

-

Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus with a heated metal block.[1] A Thiele tube containing heating oil can also be used.

-

Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded as the melting point range.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Methodology: Capillary Method (Siwoloboff's Method) [4][5][6][7]

-

Sample Preparation: A small amount of the liquid compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[4]

-

Heating: The apparatus is heated slowly. As the liquid heats up, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[4][5]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]

Methodology: Shake-Flask Method [9]

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10-20 mg) is placed in a series of test tubes or vials.

-

Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, acetone, hexane) is added to each tube.

-

Equilibration: The tubes are sealed and agitated (e.g., by shaking or vortexing) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If some solid remains, it is considered insoluble or sparingly soluble. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be measured using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Aromatic amines are generally weaker bases than aliphatic amines.[10]

Methodology: Potentiometric Titration [10][11][12]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. It is the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Methodology: Shake-Flask Method [13][14][15]

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Applications and Relevance

This compound, as a type of methylenedianiline, serves as a crucial intermediate in the chemical industry. Its primary applications include:

-

Polymer Synthesis: It is a monomer used in the production of polyamides and polyimides. A major use of closely related isomers is in the synthesis of methylene diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethane foams.[16][17]

-

Epoxy Resins: It can be used as a curing agent for epoxy resins, contributing to the final properties of the cured material.[18]

-

Dye Manufacturing: Aromatic amines are foundational in the synthesis of various azo dyes.[18]

The physicochemical properties detailed in this guide are essential for optimizing reaction conditions, controlling polymerization processes, and predicting the performance and stability of the resulting materials. For professionals in drug development, understanding these properties is fundamental for assessing the potential of related structures as scaffolds for new therapeutic agents.

Safety Information

This compound is an aromatic amine and should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory system.[19] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.[19] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]

- 17. innospk.com [innospk.com]

- 18. Methylenedianiline - Moldex [moldex.com]

- 19. chembk.com [chembk.com]

An In-depth Technical Guide to 3-(4-Aminobenzyl)aniline (CAS 19430-83-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminobenzyl)aniline, also known as 3,4'-Diaminodiphenylmethane, is an aromatic amine with the CAS number 19430-83-2. This compound and its isomers, particularly 4,4'-Diaminodiphenylmethane, are of significant industrial importance, primarily serving as key building blocks in the synthesis of high-performance polymers. Due to the reactive nature of its two primary amine groups situated on different phenyl rings, it is a versatile monomer for producing polyimides, polyamides, and epoxy resins. These materials are valued for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in polymer chemistry.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19430-83-2 | |

| Molecular Formula | C₁₃H₁₄N₂ | |

| Molecular Weight | 198.26 g/mol | |

| Appearance | Solid | |

| Melting Point | 77-81 °C | |

| Boiling Point | ~393.8 °C (Predicted) | |

| Density | ~1.143 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol. | |

| SMILES | Nc1ccc(Cc2cccc(N)c2)cc1 | |

| InChI | 1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2 | |

| InChIKey | FGWQCROGAHMWSU-UHFFFAOYSA-N |

Table 2: Predicted/Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks and Interpretation |

| ¹H NMR | ~3.5-4.0 ppm: Singlet, 2H (methylene protons, -CH₂-). ~5.0-6.0 ppm: Broad singlet, 4H (amine protons, -NH₂). ~6.5-7.5 ppm: Multiplets, 8H (aromatic protons). The complex splitting pattern will be due to the different substitution patterns of the two aromatic rings. |

| ¹³C NMR | ~40 ppm: Methylene carbon (-CH₂-). ~115-150 ppm: Aromatic carbons. Carbons attached to the amine groups will be the most deshielded. Due to the asymmetry, 12 distinct aromatic carbon signals are expected. |

| FT-IR (cm⁻¹) | ~3300-3500: N-H stretching (symmetric and asymmetric) of primary amines.[1][2] ~3000-3100: Aromatic C-H stretching. ~2850-2950: Aliphatic C-H stretching (methylene group). ~1600-1630: N-H bending and aromatic C=C stretching.[1][2] ~1500-1520: Aromatic C=C stretching.[1] ~800-880: Aromatic C-H out-of-plane bending, indicative of substitution patterns. |

| Mass Spec (m/z) | 198: Molecular ion peak [M]⁺. 106, 93: Common fragment ions corresponding to the cleavage of the methylene bridge, resulting in aminobenzyl and aniline fragments. |

Synthesis and Experimental Protocols

This compound and its isomers are typically synthesized through the condensation reaction of aniline or its derivatives with formaldehyde. The reaction is generally catalyzed by a strong acid.

General Synthesis Protocol for Diaminodiphenylmethanes

The synthesis involves the reaction of an aniline with formaldehyde in the presence of an acid catalyst, followed by neutralization and purification.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with aniline and an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Formaldehyde Addition: An aqueous solution of formaldehyde (e.g., 37% formalin) is added dropwise to the stirred aniline-acid mixture at a controlled temperature, typically between 30-90 °C.

-

Reaction: The reaction mixture is stirred at a maintained temperature for a period of 0.5 to 4 hours.

-

Neutralization: After the reaction is complete, the mixture is cooled, and the acid is neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.

-

Workup and Purification: The organic layer is separated, and the aqueous layer may be extracted with an organic solvent (e.g., toluene). The combined organic phases are washed with water. The solvent and any unreacted aniline are removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixed solvent system, to yield the diaminodiphenylmethane product.

Example Protocol: Synthesis of a Polyimide from 3,4'-Diaminodiphenylmethane and Pyromellitic Dianhydride (PMDA)

This protocol describes a typical two-step polycondensation reaction to form a polyimide.[3][4]

Step 1: Synthesis of Poly(amic acid) Precursor

-

Monomer Dissolution: In a dry, nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve a specific molar amount of 3,4'-Diaminodiphenylmethane in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).

-

Dianhydride Addition: To the stirred solution, add an equimolar amount of pyromellitic dianhydride (PMDA) in several small portions. The reaction is exothermic, and the temperature should be maintained below 30 °C.

-

Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Thermal Imidization to Polyimide

-

Film Casting: The viscous poly(amic acid) solution is cast onto a glass plate to a uniform thickness.

-

Solvent Removal and Curing: The cast film is heated in a programmable oven under a nitrogen atmosphere using a staged heating cycle. A typical cycle might be:

-

80-100 °C for 1-2 hours to slowly remove the solvent.

-

150 °C for 1 hour.

-

200 °C for 1 hour.

-

250 °C for 1 hour.

-

300-350 °C for 1 hour to ensure complete imidization.

-

-

Final Product: After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.

Applications in Materials Science

The primary application of this compound is as a monomer and curing agent in the synthesis of high-performance polymers.

Polyimide Synthesis

3,4'-Diaminodiphenylmethane is a valuable diamine monomer for the production of polyimides. The resulting polymers exhibit excellent thermal stability, high glass transition temperatures (Tg), and good mechanical properties. The specific properties of the polyimide can be tailored by the choice of the dianhydride co-monomer.

Table 3: Typical Properties of Polyimides Derived from Diaminodiphenylmethane Isomers

| Property | Typical Value Range | Reference |

| Glass Transition Temperature (Tg) | 270 - 410 °C | |

| Decomposition Temperature (5% weight loss) | > 500 °C | |

| Tensile Strength | 100 - 230 MPa | |

| Tensile Modulus | 2.5 - 5.5 GPa | |

| Elongation at Break | 3 - 26 % | |

| Dielectric Constant (1 MHz) | 2.3 - 3.5 |

Epoxy Resin Curing Agent

As a curing agent for epoxy resins, this compound and its isomers create a highly cross-linked polymer network. This network structure imparts high thermal stability, excellent chemical resistance, and robust mechanical properties to the cured epoxy resin. These materials are used in adhesives, coatings, and composites for demanding environments.

Visualizations

Experimental Workflow for Polyimide Synthesis

Caption: Workflow for the two-step synthesis of a polyimide film.

Safety and Handling

This compound is an aromatic amine and should be handled with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Long-term exposure to aromatic amines as a class may have more severe health effects.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. If there is a risk of dust or aerosol formation, use a suitable respirator.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

An In-depth Technical Guide to the Solubility of 3-(4-Aminobenzyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-Aminobenzyl)aniline, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also furnishes data for the structurally related compound, 4,4′-Diaminodiphenylmethane, to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate empirical data.

Introduction to this compound

This compound, also known as 3,4'-Diaminodiphenylmethane, is an aromatic amine with potential applications in chemical synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is crucial for its handling, purification, formulation, and application in subsequent research.

Solubility of this compound: Current State of Knowledge

Publicly available quantitative solubility data for this compound is scarce. However, qualitative descriptions indicate that it is soluble in methanol.[1][2] Generally, compounds of the diaminodiphenylmethane class are known to be soluble in organic solvents such as alcohols, ethers, and ketones, while exhibiting low solubility in water.[1]

Quantitative Solubility Data for a Structurally Related Compound: 4,4′-Diaminodiphenylmethane

To provide a practical reference for researchers, the following table summarizes the experimentally determined solubility of 4,4′-Diaminodiphenylmethane, a structural isomer of this compound, in various organic solvents at different temperatures. This data can serve as a useful estimation for solvent selection in studies involving this compound. The data indicates that the solubility of 4,4′-diaminodiphenylmethane increases with rising temperature in all tested solvents.[3][4]

| Solvent | Temperature (K) | Molar Fraction (10^3 x) |

| Methanol | 293.15 | 11.52 |

| 298.15 | 14.11 | |

| 303.15 | 17.21 | |

| 308.15 | 20.98 | |

| 313.15 | 25.56 | |

| 318.15 | 31.15 | |

| 323.15 | 37.95 | |

| 328.15 | 46.43 | |

| 333.15 | 56.98 | |

| Ethanol | 293.15 | 8.23 |

| 298.15 | 10.11 | |

| 303.15 | 12.38 | |

| 308.15 | 15.14 | |

| 313.15 | 18.47 | |

| 318.15 | 22.49 | |

| 323.15 | 27.35 | |

| 328.15 | 33.22 | |

| 333.15 | 40.28 | |

| 2-Propanol | 293.15 | 6.57 |

| 298.15 | 8.11 | |

| 303.15 | 9.99 | |

| 308.15 | 12.31 | |

| 313.15 | 15.15 | |

| 318.15 | 18.61 | |

| 323.15 | 22.84 | |

| 328.15 | 27.99 | |

| 333.15 | 34.25 | |

| 1-Butanol | 293.15 | 5.89 |

| 298.15 | 7.29 | |

| 303.15 | 9.02 | |

| 308.15 | 11.14 | |

| 313.15 | 13.75 | |

| 318.15 | 16.95 | |

| 323.15 | 20.86 | |

| 328.15 | 25.64 | |

| 333.15 | 31.47 | |

| Toluene | 293.15 | 1.87 |

| 298.15 | 2.39 | |

| 303.15 | 3.05 | |

| 308.15 | 3.89 | |

| 313.15 | 4.95 | |

| 318.15 | 6.31 | |

| 323.15 | 8.04 | |

| 328.15 | 10.23 | |

| 333.15 | 12.99 | |

| Chloroform | 293.15 | 10.33 |

| 298.15 | 12.89 | |

| 303.15 | 16.07 | |

| 308.15 | 20.01 | |

| 313.15 | 24.87 | |

| 318.15 | 30.89 | |

| 323.15 | 38.31 | |

| 328.15 | 47.46 | |

| 333.15 | 58.74 | |

| Benzene | 293.15 | 1.52 |

| 298.15 | 1.95 | |

| 303.15 | 2.51 | |

| 308.15 | 3.22 | |

| 313.15 | 4.13 | |

| 318.15 | 5.29 | |

| 323.15 | 6.77 | |

| 328.15 | 8.64 | |

| 333.15 | 11.00 |

Experimental Protocols for Solubility Determination

The following section details established methodologies for the experimental determination of the solubility of a solid compound like this compound in organic solvents.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[5]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[6]

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to separate the dissolved solute from any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

The gravimetric method is another robust technique for determining solubility, particularly when a suitable chromophore for UV-Vis or HPLC detection is lacking.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution as described in steps 1-4 of the Shake-Flask Method.

-

Withdraw a known volume of the clear, saturated supernatant using a syringe and filter it through a 0.45 µm syringe filter directly into a pre-weighed evaporation dish.

-

Carefully reweigh the evaporation dish containing the filtered solution to determine the exact mass of the solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.

-

Once the solvent has fully evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it again.

-

The difference between the final and initial mass of the evaporation dish gives the mass of the dissolved this compound.

-

The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute.

-

Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Studies

The solubility of a compound like this compound is a critical physical property that influences its application in various scientific domains, particularly in drug development. The diagram below illustrates the logical flow from molecular structure to practical application, highlighting the central role of solubility.

Caption: Logical flow from structure to application.

References

A Technical Guide to the Spectroscopic Data of 3-(4-Aminobenzyl)aniline

Disclaimer: Publicly available, experimentally verified spectroscopic data for 3-(4-Aminobenzyl)aniline is limited. This guide compiles available data, supplemented with theoretical values and data from closely related isomers for comparative purposes. The NMR data presented is a tentative assignment from a published synthesis.

Introduction

This compound is an aromatic amine containing two aminophenyl groups linked by a methylene bridge. As a member of the diaminodiphenylmethane family, its characterization is crucial for quality control in chemical synthesis and for potential applications in materials science and drug development. This document provides a summary of its spectroscopic data (NMR, IR, and MS), along with generalized experimental protocols for obtaining such data.

Spectroscopic Data

The molecular structure of this compound is as follows:

The following ¹H and ¹³C NMR data are tentatively assigned to this compound based on a synthetic procedure reported in the chemical literature.

Table 1: ¹H NMR Data (Tentative Assignment)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.01 | s, br | 2H | -CH₂- (Methylene bridge) |

| 6.68 | dd, J = 7.2, 1.2 Hz | 1H | Ar-H |

| 7.22-7.29 | m | 2H | Ar-H |

| 7.36-7.43 | m | 2H | Ar-H |

| 7.71-7.77 | m | 2H | Ar-H |

Table 2: ¹³C NMR Data (Tentative Assignment)

| Chemical Shift (δ) ppm | Assignment |

| 109.7 | Ar-C |

| 119.0 | Ar-C |

| 120.9 | Ar-C |

| 123.7 | Ar-C |

| 124.9 | Ar-C |

| 125.9 | Ar-C |

| 126.4 | Ar-C |

| 128.6 | Ar-C |

| 134.5 | Ar-C |

| 142.2 | Ar-C |

No experimental IR spectrum for this compound was found in the public domain. However, the expected characteristic absorption bands for its functional groups are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450-3250 | N-H stretch | Primary Aromatic Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methylene (-CH₂-) |

| 1650-1580 | N-H bend | Primary Amine |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1335-1250 | C-N stretch | Aromatic Amine |

| 910-665 | N-H wag | Primary Amine |

-

Molecular Formula: C₁₃H₁₄N₂

-

Molar Mass: 198.26 g/mol

-

Expected Molecular Ion Peak (M⁺): m/z = 198

Predicted Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion is expected. Common fragmentation pathways for aromatic amines include the loss of amine-related fragments and benzylic cleavage. The most prominent peak might correspond to the tropylium ion or related aromatic cations resulting from the cleavage of the C-C bond of the methylene bridge.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic amines like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

-

Sample Introduction: The sample can be introduced via direct insertion (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and fragmentation. This is a "hard" ionization technique.

-

Electrospray Ionization (ESI): A solution of the sample is sprayed through a high-voltage capillary, producing ions. This is a "soft" ionization technique, often used with LC-MS, that typically keeps the molecular ion intact.[1]

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Untapped Potential of 3-(4-Aminobenzyl)aniline in Advanced Polymer Chemistry: A Technical Guide

For Immediate Release

This technical guide explores the prospective applications of 3-(4-Aminobenzyl)aniline, a diamine monomer with significant, yet largely unexplored, potential in the field of polymer chemistry. Addressed to researchers, scientists, and professionals in drug development and material science, this document outlines the synthesis, predicted properties, and promising applications of polymers derived from this unique asymmetrical monomer.

While its isomer, 4,4'-diaminodiphenylmethane, has been extensively utilized in the production of high-performance polymers, this compound offers a distinct molecular architecture that is anticipated to yield polymers with a novel combination of properties. The meta-substitution pattern is expected to introduce a kinked polymer backbone, potentially leading to enhanced solubility and modified mechanical characteristics compared to its linear counterpart.

Introduction to this compound

This compound, also known as 3,4'-diaminodiphenylmethane, is an aromatic diamine. The presence of two reactive amine groups at the meta and para positions on the diphenylmethane framework allows it to be a versatile building block for various polymerization reactions, including the synthesis of polyamides and polyimides. This guide will focus on these two important classes of polymers.

Synthesis of Polymers from this compound

The synthesis of high-performance polymers such as polyamides and polyimides from this compound can be achieved through established polycondensation methods.

Polyamide Synthesis

Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties. The synthesis of polyamides from this compound would typically involve the reaction of the diamine with a dicarboxylic acid or its more reactive derivative, a diacid chloride.

Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

-

Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

Cooling: Cool the solution to 0-5°C using an ice bath to control the exothermic reaction.

-

Diacid Chloride Addition: Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred diamine solution.

-

Polymerization: Maintain the reaction at a low temperature for 2-4 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours to ensure a high molecular weight is achieved.

-

Precipitation and Purification: Precipitate the resulting viscous polymer solution in a non-solvent like methanol or water. The fibrous polymer is then collected by filtration, washed thoroughly to remove unreacted monomers and solvent, and dried under vacuum.

Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides from this compound typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.

Experimental Protocol: Two-Step Polyimide Synthesis

-

Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve this compound in a dry polar aprotic solvent (e.g., DMAc or NMP). To this solution, add an equimolar amount of a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA or 4,4'-oxydiphthalic anhydride - ODPA) in portions. The reaction is stirred at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

Imidization:

-

Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to induce cyclodehydration and form the final polyimide film.

-

Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature to achieve cyclization, and the resulting polyimide is then precipitated, filtered, and dried.

-

Predicted Properties of Polymers Derived from this compound

Direct experimental data for polymers synthesized from this compound is limited in publicly available literature. However, based on established structure-property relationships in aromatic polymers, we can predict the likely characteristics of these materials. The asymmetrical nature of the 3,4'-diamine is expected to disrupt chain packing and reduce crystallinity compared to polymers made from the symmetrical 4,4'-isomer.

| Property | Predicted Characteristic of 3,4'-Isomer Based Polymers | Rationale |

| Solubility | Enhanced | The irregular, kinked polymer chains resulting from the meta-linkage are expected to hinder efficient chain packing, leading to improved solubility in organic solvents. |

| Glass Transition Temperature (Tg) | Lower | The reduced symmetry and less efficient packing will likely result in a lower glass transition temperature compared to their 4,4'- counterparts. |

| Mechanical Strength | Potentially lower tensile strength and modulus | The less ordered amorphous structure may result in slightly reduced tensile strength and modulus compared to the highly crystalline polymers from the 4,4'-isomer. However, flexibility and toughness might be enhanced. |

| Thermal Stability | High | The inherent aromatic nature of the polymer backbone is expected to provide high thermal stability, with decomposition temperatures likely comparable to other aromatic polyamides and polyimides. |

Potential Applications

The unique combination of predicted properties—enhanced solubility, good thermal stability, and potential for high flexibility—opens up a range of advanced applications for polymers derived from this compound.

-

Advanced Composites: As a matrix material for composites in the aerospace and automotive industries, offering good processability and high-temperature performance.

-

Membranes for Gas Separation: The altered free volume and chain packing due to the meta-linkage could lead to membranes with unique selectivity and permeability for gas separation applications.

-

High-Temperature Adhesives and Coatings: The good solubility would facilitate the application of these polymers as high-performance adhesives and protective coatings for demanding environments.

-

Flexible Electronics: The potential for flexible, thermally stable films makes these polymers attractive candidates for substrates in flexible electronic devices.

-

Biomedical Materials: The phenanthridine moiety in some polyamide structures is associated with biological activity, suggesting potential for drug delivery applications.[1]

Visualizing the Synthesis and Structure-Property Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic pathways and the logical connections between the monomer's structure and the resulting polymer's properties.

References

An In-depth Technical Guide to the Discovery and History of Aminobenzylaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of aminobenzylaniline isomers. It details the evolution of synthetic methodologies, from early reductions of nitrobenzylamines to modern catalytic approaches. A comparative analysis of the ortho-, meta-, and para-isomers is presented, supported by quantitative data. Furthermore, this guide explores the significance of these isomers in medicinal chemistry and drug development, with a focus on their roles as scaffolds for kinase inhibitors and other therapeutic agents. Detailed experimental protocols and diagrammatic representations of relevant synthetic and signaling pathways are included to serve as a valuable resource for professionals in the field.

Introduction

Aminobenzylaniline, with the chemical formula C₁₃H₁₄N₂, exists as three distinct positional isomers: 2-aminobenzylaniline (ortho-), 3-aminobenzylaniline (meta-), and 4-aminobenzylaniline (para-). The arrangement of the amino and benzylamino groups on the phenyl ring profoundly influences the molecule's steric and electronic properties, leading to unique physicochemical characteristics and biological activities for each isomer. These compounds have emerged as valuable intermediates and pharmacophores in the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology and inflammatory diseases. This guide aims to provide an in-depth exploration of the historical context of their discovery, a comparison of their properties, and a review of their applications in modern drug development.

Discovery and History

The initial synthesis of aminobenzylaniline isomers dates back to the late 19th and early 20th centuries, emerging from the broader exploration of aromatic amine chemistry. Early methods centered on the reduction of the corresponding nitrobenzylamine precursors.

-

m-Aminobenzylamine: The synthesis of m-aminobenzylamine was described by S. Gabriel and his colleagues in 1887. Their method involved the reduction of m-nitrobenzylamine using tin and hydrochloric acid.[1]

-

o-Aminobenzylamine: A similar approach was later applied for the ortho-isomer. In 1904, S. Gabriel reported the synthesis of o-aminobenzylamine through the reduction of o-nitrobenzylamine using red phosphorus and a significant amount of hydroiodic acid.[1]

-

p-Aminobenzylamine: The para-isomer was also synthesized through the reduction of its corresponding nitro precursor, p-nitroaniline, using various methods, including catalytic hydrogenation.[2]

These early syntheses were crucial in establishing the fundamental chemistry of these isomers and paving the way for their subsequent investigation and application. The starting nitrobenzylamine isomers were typically prepared by reacting the corresponding nitrobenzyl chloride with ammonia or phthalimide.[1]

A general workflow for the historical synthesis of aminobenzylaniline isomers can be visualized as follows:

Physicochemical Properties of Aminobenzylaniline Isomers

The positional isomerism of the amino and benzyl groups significantly impacts the physicochemical properties of aminobenzylanilines. While comprehensive comparative data from a single source is scarce, the following table summarizes available information for related precursor and derivative compounds to illustrate the expected trends.

| Property | 2-Aminobenzylaniline (ortho) | 3-Aminobenzylaniline (meta) | 4-Aminobenzylaniline (para) |

| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol | 198.27 g/mol | 198.27 g/mol |

| Appearance | - | - | White solid |

| Melting Point (°C) | - | - | 145-147 (for p-phenylenediamine) |

| Boiling Point (°C) | - | - | 267 (for p-phenylenediamine) |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of aminobenzylaniline isomers, reflecting both historical and modern methodologies.

Historical Synthesis of m-Aminobenzylamine via Reduction of m-Nitrobenzylamine

This protocol is based on the classical method described by S. Gabriel.

Materials:

-

m-Nitrobenzylamine

-

Tin (Sn) granules

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, a suspension of m-nitrobenzylamine in concentrated hydrochloric acid is prepared.

-

To this suspension, tin granules are added portion-wise with stirring. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

After the addition of tin is complete, the reaction mixture is heated under reflux until the reduction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.

-

The reaction mixture is then cooled and made strongly alkaline by the addition of a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.

-

The resulting mixture is subjected to steam distillation or extracted with diethyl ether.

-

The ethereal extract is dried over anhydrous sodium sulfate, and the solvent is removed by evaporation.

-

The crude m-aminobenzylamine can be further purified by distillation under reduced pressure.

Modern Synthesis of Aminobenzylanilines via Catalytic Hydrogenation

This protocol represents a more contemporary and efficient method for the reduction of nitrobenzylamines.

Materials:

-

o-, m-, or p-Nitrobenzylamine

-

Palladium on carbon (Pd/C) catalyst (5-10 wt%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

The respective nitrobenzylamine is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon is added to the solution.

-

The vessel is connected to a hydrogen source and purged to remove air.

-

The reaction mixture is stirred under a positive pressure of hydrogen gas at room temperature or slightly elevated temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the corresponding aminobenzylaniline.

Applications in Drug Development and Medicinal Chemistry

Aminobenzylaniline isomers serve as crucial scaffolds for the development of various therapeutic agents, particularly in the field of oncology. Their ability to be readily functionalized allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Kinase Inhibitors in Cancer Research

A significant application of the aminobenzylaniline scaffold is in the design of kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Anilinoquinazoline derivatives, which can be synthesized from aminobenzylanilines, have shown high affinity and specificity for the tyrosine kinase domain of enzymes like c-Src.[4] For example, 2-aminobenzothiazole derivatives, which share structural similarities, have been extensively studied as anticancer agents targeting various kinases, including PI3Kγ.

A simplified representation of a signaling pathway involving a receptor tyrosine kinase (RTK) and the potential point of inhibition by an aminobenzylaniline-based inhibitor is shown below:

Other Therapeutic Applications

Derivatives of aminobenzylanilines have also been investigated for other pharmacological activities. For instance, novel aminobenzyl-acetamidine derivatives have been shown to modulate the differential regulation of nitric oxide synthases (NOSs) in inflammatory responses, suggesting potential as anti-inflammatory agents.[4] Furthermore, 2-aminomethylaniline derivatives have been synthesized and evaluated for their ability to modulate amyloid precursor protein metabolism, indicating a potential therapeutic avenue for Alzheimer's disease.

Conclusion

The isomers of aminobenzylaniline, since their initial synthesis over a century ago, have evolved from being subjects of fundamental chemical exploration to becoming pivotal building blocks in modern drug discovery. The distinct properties of the ortho-, meta-, and para-isomers offer a versatile platform for medicinal chemists to design and synthesize novel therapeutic agents. Their continued exploration, particularly as scaffolds for kinase inhibitors and modulators of other key biological pathways, promises to yield new and effective treatments for a range of diseases, underscoring the enduring importance of these foundational aromatic amines.

References

- 1. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]

- 2. US2323948A - Process for preparing phenylenediamine derivatives - Google Patents [patents.google.com]

- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Data for 3-(4-Aminobenzyl)aniline: An In-depth Technical Guide

Disclaimer: Specific health and safety data for 3-(4-Aminobenzyl)aniline (CAS No. 6265-23-2) is limited in publicly available literature and safety data sheets. The information presented herein is largely based on data for the parent compound, aniline, and related aromatic amines. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a comprehensive risk assessment based on experimentally determined data for this compound.

Executive Summary

This technical guide provides a summary of available health and safety information pertinent to this compound. Due to the scarcity of specific data for this compound, this document leverages information from the well-characterized aromatic amine, aniline, to provide insights into potential hazards. The guide covers toxicological data, hazard classifications, and general safety protocols. Visualizations of a generic experimental workflow for handling chemicals with unknown toxicity and a representative signaling pathway for the metabolic activation of aromatic amines are also included to meet the needs of researchers and drug development professionals.

Physicochemical Information

While extensive experimental data for this compound is not available, some basic properties have been predicted or are available from limited sources.

| Property | Value | Source |

| Molecular Formula | C13H14N2 | ChemBK[1] |

| Molar Mass | 198.26 g/mol | ChemBK[1] |

| Melting Point | 77-81°C | ChemBK[1] |

| Boiling Point | 393.8±22.0 °C (Predicted) | ChemBK[1] |

| Density | 1.143±0.06 g/cm3 (Predicted) | ChemBK[1] |

| Hazard Class | IRRITANT | ChemicalBook[2] |

Toxicological Data (Based on Aniline)

The following tables summarize the acute toxicity and other key safety data for aniline, which may serve as a conservative proxy for assessing the potential hazards of this compound.

Acute Toxicity of Aniline

| Route of Exposure | Species | Value | Reference |

| Oral (LD50) | Rat | 250 mg/kg | Fisher Scientific[3] |

| Dermal (LD50) | Rabbit | 820 mg/kg | Fisher Scientific[3] |

| Inhalation (LC50) | Mouse | 248 ppm (4 h) | Fisher Scientific[3] |

| Inhalation (LC50) | Rat | 3.3 mg/l (4 h) | Sigma-Aldrich[4] |

Other Health and Safety Data for Aniline

| Parameter | Value | Reference |

| Flash Point | 158 °F / 70 °C | PubChem[5] |

| Carcinogenicity | Suspected of causing cancer (Category 2) | Sigma-Aldrich[4] |

| Mutagenicity | Suspected of causing genetic defects (Category 2) | Sigma-Aldrich[4] |

| Target Organs | Blood, Spleen | Sigma-Aldrich[4], ATSDR[6] |

Hazard Identification and Classification (Based on Aniline)

Aniline is classified as a hazardous substance with multiple risk factors. It is crucial to handle this compound with similar precautions until specific data is available.

GHS Hazard Statements for Aniline:

-

H227: Combustible liquid.[4]

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[4]

-

H317: May cause an allergic skin reaction.[4]

-

H318: Causes serious eye damage.[4]

-

H341: Suspected of causing genetic defects.[4]

-

H351: Suspected of causing cancer.[4]

-

H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

The primary health effect of acute aniline exposure is methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin).[7] Dizziness, headaches, irregular heartbeat, convulsions, coma, and even death can occur with high exposure.[7]

Experimental Protocols

As no specific experimental protocols for this compound were found, a generalized protocol for an acute oral toxicity study is provided below. This is based on standard OECD guidelines and is a typical experiment conducted to determine the LD50 of a substance.

General Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - OECD 425

-

Objective: To determine the acute oral toxicity (LD50) of a test substance.

-

Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young adults, healthy, and have been acclimated to the laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The concentration is prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100 g of body weight.

-

Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing (e.g., overnight for food, but not water).

-

Dosing Procedure (Up-and-Down Method):

-

A single animal is dosed at a starting dose level, typically a best estimate of the LD50.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued one animal at a time until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and somatomotor activity and behavior pattern), and body weight changes.

-

Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.

-

-

Pathology: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.

Mandatory Visualizations

Experimental Workflow for Handling a Chemical with Limited Safety Data

Caption: Workflow for handling chemicals with limited safety data.

Generalized Metabolic Activation Pathway of Aromatic Amines

Caption: Metabolic activation of aromatic amines leading to toxicity.

References

Thermal Stability of 3-(4-Aminobenzyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3-(4-Aminobenzyl)aniline (CAS No. 19430-83-2), also known as 3,4'-Diaminodiphenylmethane. Due to the limited availability of direct experimental data on its thermal decomposition, this document combines known physicochemical properties with an illustrative thermal stability profile based on the behavior of analogous aromatic amines. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal characteristics of this compound.

Physicochemical and Thermal Properties

The thermal stability of an organic compound is a critical parameter influencing its storage, handling, and application in various chemical processes, including drug development and polymer synthesis.

Table 1: Summary of Physicochemical Properties of this compound

| Parameter | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | White to light yellow to light orange solid | [2] |

| Melting Point (Tₘ) | 77-81 °C | [2] |

| Boiling Point (Tₑ) | 393.8 ± 22.0 °C | Predicted value[2] |

Table 2: Illustrative Thermal Stability Profile of this compound

| Parameter | Illustrative Value | Comment |

| Onset of Decomposition (Tₒₙₛₑₜ) | ~ 250 - 300 °C | Based on analogous aromatic amines. Actual value requires experimental verification. |

| Peak Decomposition Temperature (Tₚₑₐₖ) | ~ 300 - 350 °C | Illustrative value. The exact temperature of maximum decomposition rate needs to be determined by TGA. |

| Residue at 600°C (in N₂) | ~ 10-30% | Indicates the potential formation of a char residue under inert atmosphere. |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ) | Expected products from the combustion of a nitrogen-containing organic compound. |

Disclaimer: The data in Table 2 is illustrative and intended to provide a likely range for the thermal decomposition of this compound based on the known stability of similar aromatic amines. Precise values must be determined through experimental analysis.

Plausible Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a complex process. The presence of two amino groups and a methylene bridge connecting two aromatic rings suggests that the initial decomposition in an inert atmosphere may involve the cleavage of the C-N bonds and the methylene bridge. At elevated temperatures, further fragmentation of the aromatic rings would occur, leading to the formation of various gaseous products and a stable char residue. In an oxidative atmosphere, the decomposition would be more exothermic and would likely proceed at lower temperatures, resulting in the formation of carbon and nitrogen oxides.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ) from the initial point of significant mass loss.

-

Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rate of decomposition (Tₚₑₐₖ).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any other thermal transitions, such as glass transitions or exothermic decomposition events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature above its melting point but below the expected decomposition temperature (e.g., 200°C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating scan may be performed to observe any changes in the material's thermal behavior after the initial melt and recrystallization.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and determine the onset temperature and the peak temperature.

-

Observe any exothermic events that might indicate decomposition.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

A typical workflow for thermal analysis.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 3-(4-Aminobenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(4-aminobenzyl)aniline, also known as 3,4'-diaminodiphenylmethane (3,4'-DDM), as a monomer in the synthesis of various polymers. Due to the limited availability of data for this specific isomer, protocols and properties are often inferred from its more common isomer, 4,4'-diaminodiphenylmethane (4,4'-MDA), and other related aromatic diamines.

Introduction to this compound as a Monomer

This compound is an aromatic diamine with the chemical formula C₁₃H₁₄N₂. Its asymmetrical structure, featuring amino groups at the 3 and 4' positions of the diphenylmethane backbone, offers unique properties to the resulting polymers. The meta-linkage can impart increased solubility and a lower glass transition temperature compared to polymers derived from the more linear 4,4'-isomer, making them potentially more processable.[1] The two reactive amine groups allow it to be used as a monomer in various polymerization reactions, including the synthesis of polyamides, polyimides, and conductive polymers. These polymers are of interest for applications in high-performance materials, electronics, and potentially as matrices for drug delivery systems due to their thermal stability and chemical resistance.[2][3]

Synthesis of Polyamides

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of the bent structure of this compound can lead to amorphous polyamides with enhanced solubility in organic solvents.[4]

Applications:

-

High-strength fibers and films.

-

Membranes for gas separation and filtration.

-

Matrices for advanced composites.

This protocol is adapted from the Yamazaki-Higashi reaction, a common method for polyamide synthesis.[4]

Materials:

-

This compound (diamine monomer)

-

Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Lithium chloride (LiCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the aromatic dicarboxylic acid (10 mmol), this compound (10 mmol), LiCl (1.4 g), and anhydrous NMP (20 mL).

-

Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved.

-

Add anhydrous pyridine (6 mL) and triphenyl phosphite (22 mmol) to the solution.

-

Heat the reaction mixture to 105 °C and maintain this temperature for 3-4 hours with continuous stirring.

-

After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirred ethanol to precipitate the polyamide.

-

Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with ethanol.

-

Dry the polymer in a vacuum oven at 80-100 °C overnight.

Expected Properties of Polyamides Derived from Diaminodiphenylmethanes:

| Property | Typical Value Range |

| Inherent Viscosity (dL/g) | 0.5 - 1.5 |

| Glass Transition Temp. (Tg, °C) | 200 - 300 |

| 10% Weight Loss Temp. (TGA, °C) | > 450 |

| Tensile Strength (MPa) | 70 - 100 |

| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) |

Note: These values are based on data for polyamides derived from related aromatic diamines and may vary depending on the specific dicarboxylic acid used and the polymerization conditions.[1][4]

Experimental Workflow for Polyamide Synthesis

Caption: Workflow for the synthesis of polyamides via phosphorylation polycondensation.

Synthesis of Polyimides

Polyimides are known for their exceptional thermal stability, excellent mechanical properties, and good dielectric performance.[5][6] The use of this compound as the diamine component can improve the solubility and processability of the resulting polyimides.

Applications:

-

Aerospace components.

-

Microelectronics and flexible printed circuits.

-

High-temperature adhesives and insulators.

-

Gas separation membranes.

This protocol involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[5]

Materials:

-

This compound

-

Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-oxydiphthalic anhydride (ODPA))

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure:

Step 1: Synthesis of Poly(amic acid)

-

In a dry, three-necked flask under a nitrogen atmosphere, dissolve this compound (10 mmol) in anhydrous DMAc (20 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Gradually add the aromatic dianhydride (10 mmol) to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization

-

Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Heat the film in an oven with the following temperature program: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add acetic anhydride (40 mmol) and pyridine (20 mmol).

-

Stir the mixture at room temperature for 1-2 hours, then heat to 100 °C for an additional 2 hours.

-

Precipitate the resulting polyimide by pouring the solution into methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-